Piperlotine D
Overview
Description
Piperlotine D is a natural product that can be extracted from Piper lolot . It is an antiplatelet aggregation agent and has been found to inhibit arachidonic acid-induced platelet aggregation with an IC50 of 43.4 μg/mL .
Synthesis Analysis
Piperlotines, including Piperlotine D, have been synthesized through various methods, often involving the use of catalysts, hazardous reagents, anhydrous media, or coupling reagents . A greener method of synthesis has been developed through mechanochemical activation under solvent-free conditions . This process involves the reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde .Molecular Structure Analysis
The molecular formula of Piperlotine D is C16H21NO4 . Its structure includes an α,β-unsaturated amide moiety . The exact mass is 291.14705815 g/mol .Chemical Reactions Analysis
The synthesis of Piperlotine D involves a reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde . This mechanochemical process is under thermodynamic control because only the E isomer is isolated for every reaction .Physical And Chemical Properties Analysis
Piperlotine D has a molecular weight of 291.34 g/mol . It has a topological polar surface area of 48 Ų . The compound has a rotatable bond count of 5 .Scientific Research Applications
Bioactive Effects and Therapeutic Potential
Piperlotine D, closely related to compounds like Piperine found in black pepper, exhibits numerous bioactive effects. It has been acknowledged for its antimicrobial action and physiological benefits, including immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and other activities. Clinical studies have highlighted its remarkable antioxidant, antitumor properties, and potential to enhance the bioavailability of various (chemo)therapeutic drugs, emphasizing its therapeutic potential (Stojanović-Radić et al., 2019).
Traditional Medicine and Pharmacological Profile
Piper longum, often associated with Piperlotine D, has been used traditionally across South Asian countries for a variety of health conditions. Its phytochemistry and pharmacological profile reveal a wide range of activities, including anti-inflammatory, analgesic, anti-oxidant, anti-microbial, and anti-cancer effects. Despite these traditional claims, more scientific validation and investigations are required to substantiate these uses (Yadav, Krishnan, & Vohora, 2020).
Antituberculosis and Anticancer Potential
Piperlotine D-related compounds like Piperine have shown promising activity against tuberculosis (TB) when combined with antimicrobials, particularly as efflux pump (EP) inhibitors, enhancing the treatment efficacy (Hegeto et al., 2019). Furthermore, numerous studies have outlined the anticancer activities of piperine, including its ability to inhibit proliferation and survival of various cancerous cell lines, modulate cell cycle progression, and exhibit anti-apoptotic activity, positioning it as a potential candidate for cancer therapy development (Manayi, Nabavi, Setzer, & Jafari, 2017).
Cardiovascular Protective Effects
Studies have also shown the cardiovascular protective effects of black pepper and its major bioactive constituent piperine. Piperine exhibits beneficial effects by targeting processes associated with atherosclerosis, preventing lipid peroxidation, promoting cholesterol efflux from macrophages, and ameliorating myocardial ischemia, cardiac injury, and cardiac fibrosis, among other benefits (Wang et al., 2020).
Psychopharmacological and Neuroprotective Activities
Piperlotine D-related compounds have been researched for their psychopharmacological activities, showing potential as antidepressants and in improving cognitive functions. Piperine, in particular, has been noted for its cognitive-enhancing effects, which may occur through its cytoprotective and AChE inhibitory effects in the hippocampus, indicating its potential in treating neurological disorders (Dewanto et al., 2021).
properties
IUPAC Name |
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperlotine D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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